molecular formula C10H18ClNO2 B1375633 2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid hydrochloride CAS No. 2060009-09-6

2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid hydrochloride

Cat. No. B1375633
M. Wt: 219.71 g/mol
InChI Key: DWWGXDZZIOAPII-UHFFFAOYSA-N
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Description

“2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid hydrochloride” is a chemical compound with the CAS Number: 2060009-09-6 . It has a molecular weight of 219.71 . The compound is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H17NO2.ClH/c12-10(13)4-9-7-2-1-3-8(9)6-11-5-7;/h7-9,11H,1-6H2,(H,12,13);1H . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available sources.

Scientific Research Applications

Antibacterial and Antifungal Properties

Compounds related to 2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid hydrochloride have demonstrated potential in antimicrobial applications. For instance, a series of compounds including this structure have shown significant inhibition potency against Staphylococcus aureus, Salmonella typhi, and beneficial antifungal activity against Candida albicans and Rhizopus sp. at low concentrations (Ramachandran, Rani, & Kabilan, 2009).

Photoreaction Studies

The photo-reaction of similar structures has been explored, indicating potential applications in chemical synthesis and material science. One study investigated the irradiation of 9-oxabicyclo[3.3.1]nonan-3-one in methanol, leading to the formation of various products including (cis-6-methyletrahydropyran-2-yl)acetic acid, a component of civet (Muraoka et al., 1995).

Conformational and Configurational Studies

Research has been conducted on derivatives of 3-azabicyclo[3.3.1]nonane, including 2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid hydrochloride, to understand their conformational and configurational behavior. These studies contribute to the knowledge of molecular structures and their dynamics, which is essential in drug design and material science (Jeyaraman et al., 1982).

NMR Studies for Stereochemical Assignments

In-depth NMR studies have been performed on various substituted derivatives, providing insights into their stereochemical properties. This research is crucial for understanding the physical and chemical properties of these compounds, which can be applied in synthesizing new materials or drugs (Park, Jeong, & Parthiban, 2011).

Synthesis of Novel Compounds

Efforts in synthesizing novel derivatives have been made, highlighting the compound's versatility in forming new chemical structures with potential applications in various fields, including pharmaceuticals and materials science (Rani, Ramachandran, & Kabilan, 2010).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . A Material Safety Data Sheet (MSDS) should be consulted for comprehensive safety and handling instructions .

properties

IUPAC Name

2-(3-azabicyclo[3.3.1]nonan-9-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c12-10(13)4-9-7-2-1-3-8(9)6-11-5-7;/h7-9,11H,1-6H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWGXDZZIOAPII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC(C1)C2CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid hydrochloride
Reactant of Route 2
2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid hydrochloride
Reactant of Route 3
2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid hydrochloride
Reactant of Route 4
2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid hydrochloride
Reactant of Route 5
2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid hydrochloride
Reactant of Route 6
2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid hydrochloride

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